2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide
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Description
2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N7O2S and its molecular weight is 355.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a broad range of biological activities .
Mode of Action
It’s known that similar compounds interact with their targets, causing conformational changes that can affect the function of the target .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels .
Biological Activity
The compound 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a complex organic molecule characterized by multiple heterocyclic structures. It incorporates oxadiazole and triazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C19H16N8O2, indicating a rich nitrogen content often associated with pharmacological properties. The presence of heterocyclic structures contributes to its potential reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C19H16N8O2 |
Molecular Weight | 368.38 g/mol |
Structure | Contains oxadiazole and triazole rings |
Biological Activity Overview
Compounds containing oxadiazole and triazole moieties have been documented to exhibit a wide range of biological activities including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds exhibit activity against bacterial and fungal infections.
- Anti-inflammatory Effects : Potential to reduce inflammation through various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range .
The specific compound of interest has not been extensively studied in isolation; however, its structural analogs suggest potential efficacy against cancer through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity is often linked to the ability of these compounds to interact with specific enzymes or receptors involved in cell proliferation and survival. For example:
- Inhibition of Kinases : Many oxadiazole derivatives target kinases that are crucial for tumor growth.
- Enzyme Inhibition : Compounds have been shown to inhibit enzymes like thymidylate synthase and histone deacetylase (HDAC), which are involved in DNA synthesis and epigenetic regulation .
Comparative Analysis with Similar Compounds
To provide context on the potential biological activity of this compound, a comparison with structurally similar compounds is beneficial.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin) | Similar oxadiazole and triazole rings | Anticancer activity |
N-(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin) | Contains fluorine substituent | Altered pharmacokinetics |
5-Methyl-[1H]-pyrazole derivatives | Pyrazole instead of oxadiazole | Different biological activity profile |
Properties
IUPAC Name |
2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c1-8-17-15(24-21-8)10-3-4-22-12(5-10)19-20-13(22)6-16-14(23)11-7-25-9(2)18-11/h3-5,7H,6H2,1-2H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFSYQNJQFHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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